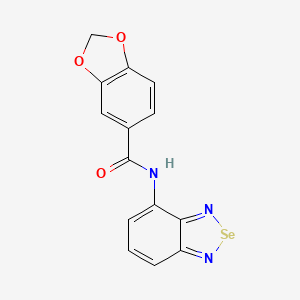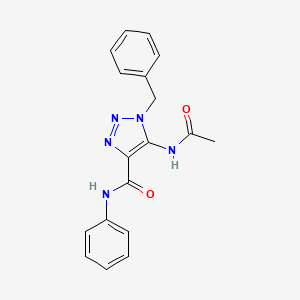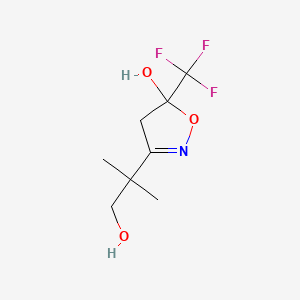![molecular formula C19H11FN2O2 B15005731 2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)
2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a pyrazole ring fused with a fluorophenyl group and an indene-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to a Knoevenagel condensation with indene-1,3-dione under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Solvent-free conditions or the use of green solvents may also be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of cyclooxygenase enzymes, reducing inflammation by blocking the synthesis of prostaglandins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-{[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **2-{[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
The presence of the fluorophenyl group in 2-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE imparts unique electronic properties, making it distinct from its chloro, bromo, and methoxy analogs. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H11FN2O2 |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C19H11FN2O2/c20-13-7-5-11(6-8-13)17-12(10-21-22-17)9-16-18(23)14-3-1-2-4-15(14)19(16)24/h1-10H,(H,21,22) |
InChI-Schlüssel |
PCNXVESSNRIHOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[9-(3,5-dichloro-4-propoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B15005648.png)
![4-hydroxy-1-(4-methoxyphenyl)-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15005656.png)
![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)

![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15005708.png)
![(5E)-5-(4-chlorobenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B15005710.png)
![3-amino-6-phenyl-N-(2-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005718.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B15005724.png)
![4H-Isoxazolo[4,3-c]pyridin-5-ol, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-](/img/structure/B15005739.png)


![1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B15005752.png)
![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)
